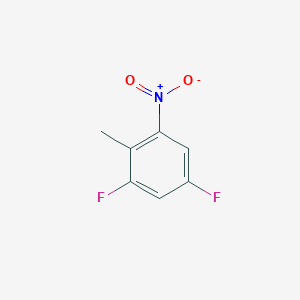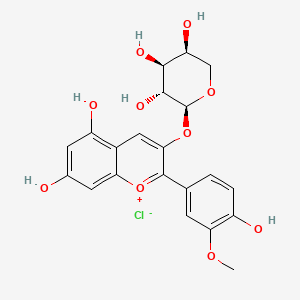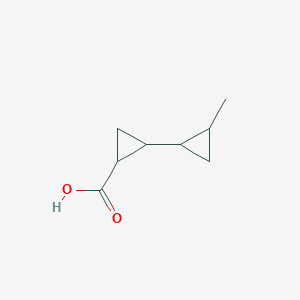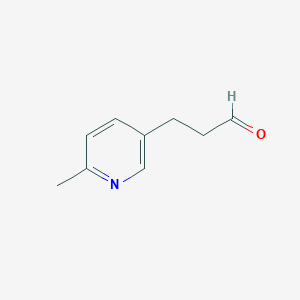
1,5-Difluoro-2-methyl-3-nitrobenzene
Descripción general
Descripción
1,5-Difluoro-2-methyl-3-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO2 . It has a molecular weight of 173.12 . The compound is a yellow liquid .
Molecular Structure Analysis
The InChI code for 1,5-Difluoro-2-methyl-3-nitrobenzene is 1S/C7H5F2NO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1,5-Difluoro-2-methyl-3-nitrobenzene is a yellow liquid . It has a molecular weight of 173.12 . The compound is stored at ambient temperature .Aplicaciones Científicas De Investigación
Organometallic Chemistry
Organometallic chemistry studies have shown that fluorinated benzenes, like "1,5-Difluoro-2-methyl-3-nitrobenzene," are used as solvents or ligands in transition-metal-based catalysis due to their weak π-electron donating ability and chemical inertness. This enables their application in creating well-defined metal complexes and facilitates reactions such as C-H and C-F bond activation, crucial for organic synthesis and catalysis (Pike, Crimmin, & Chaplin, 2017).
Polymer Science
In polymer science, fluorinated compounds, including those with structures similar to "1,5-Difluoro-2-methyl-3-nitrobenzene," have been used to synthesize fluorinated polyimides. These materials exhibit high thermal stability, low dielectric constants, and excellent solubility in various solvents, making them ideal for electronic and aerospace applications. Their inherent properties, such as low moisture absorption and color intensity, are particularly valuable for advanced material engineering (Yang & Hsiao, 2004).
Propiedades
IUPAC Name |
1,5-difluoro-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVCMMRPNZCHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline](/img/structure/B1532835.png)




![8-Chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1532846.png)

![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1532850.png)

![1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532852.png)
![1-[(Thiophen-3-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532853.png)


